![molecular formula C13H13NO2 B1379212 2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one CAS No. 19621-15-9](/img/structure/B1379212.png)
2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one
Overview
Description
“2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one” is a chemical compound with the CAS Number: 19621-15-9 . Its IUPAC name is 1-acetyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one .
Molecular Structure Analysis
The molecular weight of this compound is 215.25 . The InChI code for this compound is 1S/C13H13NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,9H,5-7H2,1H3 .Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 178-179 degrees Celsius . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other specialized resources.Scientific Research Applications
Crystal Structure and Synthesis
- The crystal structure of a related compound, α-acetyl-3,6-dihydroxy-3,7-dimethyl-6-phenyl-12-azatricyclo[7,2,1,05,12]dodecane methiodide, was determined using three-dimensional X-ray diffraction data, revealing chair-shaped six-membered rings and a five-membered ring in an envelope conformation (Pilotti, 1971).
- Synthetic photochemistry research has explored substituent effects on the high-pressure cycloaddition reactions involving acetyl and bromo derivatives of azatricyclo structures, leading to complex tricyclic compounds through photorearrangement processes (Tian, Mori, & Takeshita, 1989).
Photochemical Properties and Reactions
- Studies on the ring contraction of bridgehead sultams by photoinduced di-pi-methane rearrangement have shown the potential of azatricyclo structures in facilitating complex molecular transformations under light irradiation (Dura & Paquette, 2006).
- Intramolecular photo[4+2]cycloaddition and [2+2] photocycloaddition reactions involving azatricyclo compounds have been investigated for their ability to create novel bicyclic and tricyclic structures, demonstrating the versatility of these compounds in synthetic chemistry (Kishikawa et al., 1997; Ikeda et al., 1985).
Novel Synthesis and Rearrangements
- A novel synthesis approach has been developed for 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid, showcasing an environmentally friendly, transition-metal-free synthesis of complex tricyclic compounds (Jha, Naidu, & Abdelkhalik, 2013).
- Research on the thermal and photochemical rearrangements of azatricyclo derivatives has provided insights into the reactivity and stability of these compounds under different conditions, leading to the discovery of novel rearrangement pathways and products (Padwa, Sackman, Shefter, & Vega, 1972).
Safety and Hazards
properties
IUPAC Name |
1-acetyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,9H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHKQCQMHANMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(=O)C3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




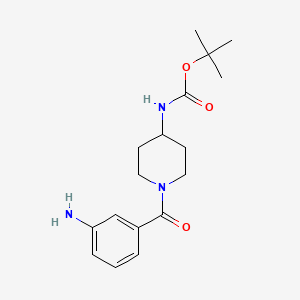
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)
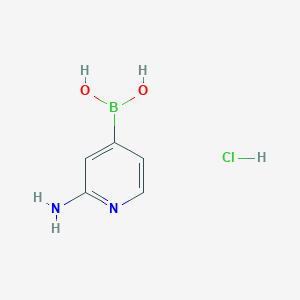


![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
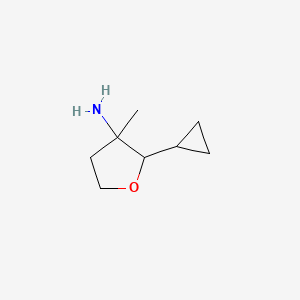
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
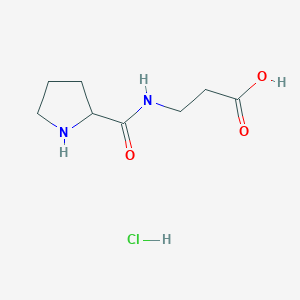
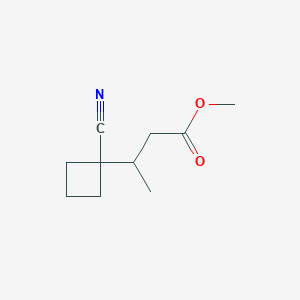
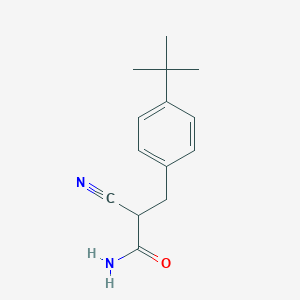
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)